molecular formula C16H18FN5O3 B2390994 8-(4-fluorofenil)-N-(3-metoxipropil)-4-oxo-4,6,7,8-tetrahidroimidazo[2,1-c][1,2,4]triazina-3-carboxamida CAS No. 946231-11-4

8-(4-fluorofenil)-N-(3-metoxipropil)-4-oxo-4,6,7,8-tetrahidroimidazo[2,1-c][1,2,4]triazina-3-carboxamida

Número de catálogo: B2390994
Número CAS: 946231-11-4
Peso molecular: 347.35
Clave InChI: CLVVRGLQWHEIPX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxypropyl group, and a tetrahydroimidazo[2,1-c][1,2,4]triazine core

Aplicaciones Científicas De Investigación

8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, typically using a fluorinated aromatic compound and a suitable base.

    Attachment of the Methoxypropyl Group: This step involves the alkylation of the intermediate compound with a methoxypropyl halide in the presence of a strong base.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form corresponding acids or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with altered functional groups.

Mecanismo De Acción

The mechanism of action of 8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

  • 8-(4-chlorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
  • 8-(4-bromophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
  • 8-(4-methylphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Uniqueness

The uniqueness of 8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability, lipophilicity, and potential interactions with biological targets compared to similar compounds with different substituents.

Actividad Biológica

The compound 8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a unique imidazo[2,1-c][1,2,4]triazine core structure which is known for its diverse biological activities. The presence of a 4-fluorophenyl group and a 3-methoxypropyl substituent enhances its pharmacological profile by potentially improving solubility and bioavailability.

Research indicates that this compound may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased DNA damage in cancer cells, particularly those with BRCA1/2 mutations. This mechanism is crucial for the development of targeted cancer therapies.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • Cytotoxic Activity : The compound showed IC50 values in the nanomolar range against breast cancer cell lines with BRCA mutations.
  • PARP Inhibition : It demonstrated potent inhibition of PARP1 and PARP2 with Ki values of 1.2 nM and 0.87 nM respectively, indicating strong binding affinity to these targets.

In Vivo Studies

Animal model studies have further corroborated the in vitro findings:

  • Tumor Xenograft Models : In BRCA1 mutant MX-1 breast cancer xenograft models, the compound exhibited significant antitumor efficacy when administered orally. It was effective both as a monotherapy and in combination with other chemotherapeutic agents such as temozolomide and cisplatin.

Case Studies

Several clinical trials have investigated the efficacy of this compound in treating cancers associated with BRCA mutations:

  • Phase 1 Trials : Initial trials focused on safety and pharmacokinetics showed promising results regarding tolerability and preliminary efficacy.
  • Phase 2/3 Trials : Ongoing studies are assessing its effectiveness in larger cohorts of patients with locally advanced or metastatic breast cancer.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other PARP inhibitors:

Compound NameTarget EnzymeKi (nM)EC50 (nM)Cancer Type
8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamidePARP1/PARP21.2/0.872.51 (whole-cell assay)BRCA-mutant breast cancer
Talazoparib (BMN 673)PARP1/PARP20.9/0.50.5 (MX-1)BRCA-mutant breast cancer
OlaparibPARP1/PARP25.0/3.010 (various cancers)BRCA-mutant ovarian cancer

Propiedades

IUPAC Name

8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O3/c1-25-10-2-7-18-14(23)13-15(24)22-9-8-21(16(22)20-19-13)12-5-3-11(17)4-6-12/h3-6H,2,7-10H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVVRGLQWHEIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.